1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c19-16-8-4-7-15(11-16)13-23-18-20-9-10-21(18)17(22)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLWAFLOCBKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the thioether linkage: This step involves the reaction of 3-fluorobenzyl chloride with a thiol compound under basic conditions to form the 3-fluorobenzyl thioether.
Imidazole ring formation: The thioether is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.
Ketone formation: Finally, the imidazole derivative is reacted with a phenylacetyl chloride or a similar reagent to introduce the ketone functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes three primary reaction types:
Oxidation of the Thioether Group
The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones. While direct data for this specific compound is unavailable, analogous reactions in similar thioethers use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂ or m-CPBA | Basic or acidic pH | Sulfoxide/Sulfone |
Reduction of the Ketone Moiety
The phenylethanone group can be reduced to a secondary alcohol. Sodium borohydride or lithium aluminum hydride are common reagents for such reductions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Ethanol/THF | Secondary alcohol |
Nucleophilic Aromatic Substitution
The fluorobenzyl group may undergo nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine. This reaction typically requires strong bases (e.g., NaH, KOtBu) and elevated temperatures.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution | NaH or KOtBu | DMF, reflux | Substituted benzyl |
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step processes, as inferred from related methodologies :
Formation of the Imidazole Ring
Imidazole cores are often synthesized via condensation reactions. For example, glyoxal and ammonia may react under acidic conditions to form the dihydroimidazole framework.
Thioether Formation
The fluorobenzyl thioether linkage can be introduced via nucleophilic substitution, where the imidazole intermediate reacts with a fluorobenzyl thiol derivative.
Ketone Formation
The phenylethanone group is typically added via Friedel-Crafts acylation using phenylacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Scientific Research Applications
Biological Activities
- Antimicrobial Properties :
- Anticancer Activity :
- Antifungal Effects :
Case Study 1: Antimicrobial Activity
A study published in ResearchGate investigated various imidazole derivatives, including compounds similar to 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone, for their antimicrobial properties. Results indicated a strong correlation between structural modifications and increased antimicrobial potency against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
Research conducted on imidazole derivatives revealed promising results in inhibiting tumor growth in vitro and in vivo models. The compound was shown to disrupt cell cycle progression and induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone depends on its interaction with molecular targets. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate biological pathways and lead to therapeutic effects.
Disrupting cellular processes: The compound’s unique structure allows it to interfere with cellular functions, potentially leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one
- Core : 1H-imidazole (fully unsaturated).
- Substituents: 4-Position: 5-Methyl-2-phenyl group. 2-Position: Thio-linked 1,3,4-oxadiazole and phenylethanone.
- Key Differences :
- The oxadiazole-thioether linkage replaces the dihydroimidazole core of the target compound.
- The fully aromatic imidazole may reduce solubility compared to the partially saturated core in the target.
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole
- Core : 1H-imidazole.
- Substituents :
- 1-Position: 3-Chloro-4-fluorophenyl.
- 2,4,5-Positions: Phenyl groups.
- Key Differences: Lack of thioether and phenylethanone groups. Polychlorinated and fluorinated aryl substituents may enhance lipophilicity relative to the target’s single fluorine atom.
Analogues with Thioether-Ethanone Motifs
1-(2-Hydroxyphenyl)-2-[(phenylmethyl)thio]ethanone
- Core: Ethanone with a hydroxyphenyl group.
- Substituents : Benzylthioether at the 2-position.
- Key Differences :
- Absence of the imidazole ring.
- The hydroxyl group introduces polarity, contrasting with the target’s fluorobenzyl-thio moiety.
Partially Saturated Imidazole Derivatives
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one
- Core : 4,5-Dihydro-1H-imidazol-4-one.
- Substituents : Hydroxy-indolin-2-one and phenyl groups.
- Key Differences: The 4-oxo group and indolinone substituent alter electronic properties compared to the target’s phenylethanone.
Implications of Structural Variations
Fluorine Substitution: The 3-fluorobenzyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., benzylthio derivatives in ).
Dihydroimidazole Core : Partial saturation may improve solubility over fully aromatic imidazoles (e.g., ), though conformational flexibility could affect binding specificity.
Thioether Linkage : The sulfur atom in the target’s substituent may contribute to hydrogen bonding or metal coordination, analogous to oxadiazole-thioether systems in .
Biological Activity
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a thioether and a phenyl group. Its molecular formula is , indicating the presence of fluorine and sulfur, which are often associated with enhanced biological activity.
Anticancer Activity
Recent studies have indicated that compounds with imidazole moieties exhibit significant anticancer properties. For instance, the compound was assessed for its cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 10 µM against K562 leukemia cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of this compound
The mechanism underlying the anticancer activity involves the inhibition of specific enzymes and pathways critical for tumor growth. Molecular dynamics simulations have suggested that the compound interacts with Bcl-2 proteins, which play a significant role in apoptosis regulation. The hydrophobic interactions observed indicate a potential pathway for inducing cell death in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antibacterial Activity of this compound
Case Study 1: Anticancer Efficacy
In a controlled study involving various imidazole derivatives, the compound exhibited significant growth inhibition in cultured cancer cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antibacterial Efficacy
A separate investigation evaluated the antibacterial properties against clinical isolates of resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation reactions. For this compound, a thioether linkage is critical. A plausible route includes:
- Step 1: Reacting 3-fluorobenzyl mercaptan with a preformed 4,5-dihydroimidazole intermediate under inert conditions.
- Step 2: Coupling the resulting thioether with 2-phenylethanone via nucleophilic substitution or metal-catalyzed cross-coupling.
Optimization Strategies: - Vary catalysts (e.g., Pd for coupling reactions) and solvents (polar aprotic solvents like DMF may enhance reactivity).
- Monitor reaction progress via TLC or HPLC to identify ideal temperature (e.g., 60–80°C) and time (8–12 hours).
Validation: Use NMR and mass spectrometry to confirm intermediate purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to verify bond angles, dihedral angles, and stereochemistry (e.g., imidazole ring planarity and fluorobenzyl orientation) .
- Spectroscopy:
- 1H/13C NMR: Assign peaks for the fluorobenzyl (δ ~7.2–7.4 ppm for aromatic protons) and thioether (δ ~3.8–4.2 ppm for SCH2).
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.
- Elemental Analysis: Match calculated and observed C, H, N, S, and F percentages .
Advanced Research Questions
Q. What strategies are effective in analyzing the electronic effects of the 3-fluorobenzylthio substituent on the compound’s reactivity?
Methodological Answer:
- Computational Modeling:
- Use density functional theory (DFT) to calculate electron density maps, focusing on the sulfur atom’s nucleophilicity and the fluorine atom’s inductive effects.
- Compare HOMO-LUMO gaps with non-fluorinated analogs to predict redox behavior .
- Experimental Probes:
Q. How should discrepancies in biological activity data between studies be addressed?
Methodological Answer:
- Reproducibility Checks:
- Mechanistic Studies:
Q. What experimental design principles apply to evaluating this compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Expose the compound to pH gradients (2–9), elevated temperatures (40°C), and UV light.
- Analyze degradation products via LC-MS and assign structures using fragmentation patterns.
- Control Variables:
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols.
- First Aid: In case of exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
